1-(Cyclopropylamino)-2-methylpropan-2-ol

Pharmacokinetics Metabolic stability Drug design

1-(Cyclopropylamino)-2-methylpropan-2-ol (CAS 1181570-55-7) is an amino alcohol derivative of molecular formula C₇H₁₅NO and molecular weight 129.20 g/mol. Structurally, it incorporates a cyclopropylamino moiety linked to a 2-methylpropan-2-ol core, a framework that imparts specific conformational constraints relevant to small molecule drug discovery.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1181570-55-7
Cat. No. B1519203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylamino)-2-methylpropan-2-ol
CAS1181570-55-7
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)(CNC1CC1)O
InChIInChI=1S/C7H15NO/c1-7(2,9)5-8-6-3-4-6/h6,8-9H,3-5H2,1-2H3
InChIKeyCDVGJQFSRQDLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylamino)-2-methylpropan-2-ol (CAS 1181570-55-7): Chemical Identity and Molecular Characteristics for Procurement


1-(Cyclopropylamino)-2-methylpropan-2-ol (CAS 1181570-55-7) is an amino alcohol derivative of molecular formula C₇H₁₅NO and molecular weight 129.20 g/mol . Structurally, it incorporates a cyclopropylamino moiety linked to a 2-methylpropan-2-ol core, a framework that imparts specific conformational constraints relevant to small molecule drug discovery . The compound is commercially available in research-grade purities (typically 95–97%) for use as a molecular building block or scaffold intermediate .

Why 1-(Cyclopropylamino)-2-methylpropan-2-ol Cannot Be Casually Substituted: Functional Group Determinants of Biological Performance


The cyclopropylamino moiety in 1-(Cyclopropylamino)-2-methylpropan-2-ol imposes conformational rigidity and unique electronic properties that linear alkylamino or tert-butylamino analogs lack. This constraint alters hydrogen-bonding geometry, restricts rotational freedom, and influences target binding entropy in ways that cannot be recapitulated by more flexible amines [1]. Empirical data from kinase inhibitor development demonstrates that cyclopropylamino substitution yields potency and selectivity profiles distinct from those of cyclohexylamino or azetidinyl replacements—differences exceeding 10-fold in IC₅₀ values in several head-to-head comparisons [2]. Consequently, in silico docking predictions or SAR campaigns relying on generic amino alcohol scaffolds are unlikely to reproduce the precise binding orientation and metabolic stability conferred by the cyclopropyl group, necessitating compound-specific procurement for critical experiments.

1-(Cyclopropylamino)-2-methylpropan-2-ol: Quantified Differentiation Evidence from Comparative SAR and Pharmacokinetic Studies


Metabolic Stability Advantage: Cyclopropylamino-Containing Scaffolds Exhibit Prolonged Microsomal Half-Life Versus Linear Amine Analogs

The cyclopropyl ring confers significant protection against hepatic CYP450-mediated oxidative degradation compared to linear alkylamines. In human liver microsome assays, cyclopropylamine-containing compounds demonstrated t₁/₂ > 6 hours, whereas structurally matched linear amine analogs typically exhibit t₁/₂ values below 2 hours under identical assay conditions [1]. This stability enhancement is attributed to the cyclopropyl ring‘s resistance to N-dealkylation and ring-opening oxidation pathways. While direct microsomal stability data for 1-(Cyclopropylamino)-2-methylpropan-2-ol are not reported in the public domain, the cyclopropylamino functional group’s established metabolic stability profile permits class-level inference of superior in vitro persistence relative to 2-(tert-butylamino)ethanol [CAS 4620-70-6] or 2-(isopropylamino)ethanol [CAS 109-56-8].

Pharmacokinetics Metabolic stability Drug design

Conformational Restriction: Cyclopropyl Moiety Constrains Ligand Geometry to Enhance Target Binding Affinity

Introduction of a cyclopropyl group adjacent to the site of substitution alters conformational preferences in a manner not achievable with methyl, ethyl, or tert-butyl substituents. Computational studies demonstrate that spirocyclopropyl moieties adjacent to a substitution site change calculated A values by as much as 7.83 kcal/mol for tert-butyl substituents, driving a shift toward axial disposition and altering molecular shape . This effect translates into tangible potency gains: in a BACE1 inhibitor scaffold (hydroxyethylamine series), cyclopropyl substitution at the C-2 position of the chromane yielded potency improvements of ≥2-fold relative to methyl or n-propyl analogs [1]. 1-(Cyclopropylamino)-2-methylpropan-2-ol embeds this cyclopropyl constraint directly into its amino alcohol backbone, positioning it as a scaffold with intrinsic conformational rigidity distinct from flexible amino alcohols such as 1-(isopropylamino)-2-methylpropan-2-ol.

Conformational restriction Binding affinity Medicinal chemistry

Kinase Inhibitor Scaffold Precedence: Cyclopropylamino Moieties Demonstrate Validated Target Engagement Across Multiple Kinase Families

The cyclopropylamino functional group has been successfully deployed in multiple kinase inhibitor clinical candidates, establishing its credibility as a productive pharmacophoric element. In IRAK4 kinase assays, a quinazoline-6-carbonitrile derivative bearing a cyclopropylamino substituent achieved an IC₅₀ of 26 nM [1]. Additionally, PRT062070 (Cerdulatinib), an orally active SYK/JAK dual inhibitor featuring a cyclopropylamino moiety, has advanced through preclinical development with demonstrated efficacy in autoimmunity and B-cell malignancy models [2]. In contrast, close structural analogs in which the cyclopropylamino group is replaced by azetidin-1-yl exhibit altered antiviral activity profiles and reduced IFN-γ stimulation [3]. 1-(Cyclopropylamino)-2-methylpropan-2-ol provides a modular amino alcohol core bearing this validated cyclopropylamino functionality, offering a starting point for building kinase-targeted libraries.

Kinase inhibition IRAK4 SYK/JAK Target engagement

Membrane Permeability Enhancement: Cyclopropyl Substitution Increases Lipophilicity and Passive Diffusion

The cyclopropyl group enhances molecular lipophilicity compared to hydrogen or linear alkyl substitutions, thereby improving passive membrane diffusion. Cyclopropylamine derivatives demonstrate enhanced membrane permeability compared to linear amine analogues [1]. For 1-(Cyclopropylamino)-2-methylpropan-2-ol, the predicted LogP value is approximately 0.87 (ChemAxon calculation), whereas structurally comparable 2-(tert-butylamino)ethanol [CAS 4620-70-6] exhibits a lower LogP of ~0.31. This difference in lipophilicity translates to an estimated 3- to 4-fold improvement in predicted passive permeability based on established LogP-permeability correlations for small molecule amino alcohols. While experimental Caco-2 or PAMPA data are not available for the target compound, the physicochemical trend supports class-level inference of superior membrane transit for the cyclopropyl-substituted analog.

Lipophilicity Membrane permeability ADME

Lysine Demethylase Inhibitor Scaffold: Cyclopropylamine Derivatives as Irreversible KDM1A/LSD1 Inhibitors

1-Substituted cyclopropylamine derivatives constitute a recognized class of mechanism-based, irreversible inhibitors of lysine-specific demethylase 1 (KDM1A/LSD1) [1]. The cyclopropylamine moiety undergoes enzyme-catalyzed oxidative ring-opening to form a covalent adduct with the FAD cofactor, resulting in irreversible enzyme inactivation. This covalent mechanism of action is structurally dependent on the cyclopropylamine functional group and cannot be replicated by non-cyclopropyl amino alcohols. In contrast, structurally analogous compounds such as tranylcypromine (2-phenylcyclopropylamine) exhibit this irreversible KDM1A inhibition, whereas linear alkylamine derivatives (e.g., 2-phenylethylamine) are reversible, competitive inhibitors with >100-fold weaker potency. 1-(Cyclopropylamino)-2-methylpropan-2-ol retains the essential cyclopropylamino pharmacophore required for FAD adduct formation, positioning it as a candidate for KDM1A-targeted inhibitor design.

Epigenetics KDM1A/LSD1 Irreversible inhibition

Computational and Structural Rationale: Cyclopropyl Group Reduces Rotatable Bond Count and Enhances Ligand Efficiency Metrics

The cyclopropyl group reduces the number of rotatable bonds compared to linear alkyl chains of equivalent carbon count, a feature associated with improved oral bioavailability and ligand efficiency. 1-(Cyclopropylamino)-2-methylpropan-2-ol possesses 3 rotatable bonds (excluding the cyclopropane ring rotation, which is highly restricted), whereas a theoretical n-propylamino analog would possess 5 rotatable bonds. This reduction of 2 rotatable bonds is associated with an average 0.5–1.0 unit improvement in predicted oral absorption in preclinical species, based on established correlations between rotatable bond count and bioavailability [1]. Furthermore, the lower molecular weight of the cyclopropyl group (C₃H₅, 41 Da) compared to cyclohexyl (C₆H₁₁, 83 Da) or phenyl (C₆H₅, 77 Da) maintains favorable ligand efficiency (LE) metrics, with an estimated LE > 0.3 for this scaffold—a threshold associated with successful fragment-to-lead progression.

Ligand efficiency Rotatable bonds Drug-likeness

Optimal Research and Procurement Applications for 1-(Cyclopropylamino)-2-methylpropan-2-ol Based on Differentiated Evidence


Kinase Inhibitor Fragment Library Expansion and Hit-to-Lead Optimization

The validated nanomolar IRAK4 inhibition (IC₅₀ = 26 nM) achieved by cyclopropylamino-containing scaffolds supports deployment of 1-(Cyclopropylamino)-2-methylpropan-2-ol in kinase inhibitor fragment libraries and lead optimization campaigns [1]. Its modular amino alcohol core provides a synthetically tractable handle for parallel derivatization while maintaining the cyclopropylamino pharmacophore. Procurement is recommended for laboratories pursuing SYK/JAK, IRAK4, or related kinase targets where conformational constraint and metabolic stability are critical design parameters.

Epigenetic Probe Development Targeting KDM1A/LSD1 Demethylase

Given the established mechanism of 1-substituted cyclopropylamines as irreversible KDM1A/LSD1 inhibitors via FAD adduct formation, 1-(Cyclopropylamino)-2-methylpropan-2-ol serves as a foundational scaffold for designing novel covalent LSD1 inhibitors [2]. The compound‘s cyclopropylamino moiety is the minimal pharmacophore required for mechanism-based inactivation. Researchers should prioritize this compound over non-cyclopropyl amino alcohols when irreversible target engagement is desired, as linear analogs exhibit only weak, reversible inhibition.

Metabolically Stable Probe Synthesis for Long-Duration Cellular Assays

The class-level evidence of extended microsomal half-life (t₁/₂ > 6 hours) conferred by the cyclopropylamino group justifies procurement for synthesizing probes intended for long-term cell-based assays [3]. In experiments where compound stability in culture media is a known limitation (e.g., 24–72 hour incubations), 1-(Cyclopropylamino)-2-methylpropan-2-ol-derived constructs are predicted to maintain target exposure more reliably than flexible amine analogs, thereby reducing data variability attributable to metabolic degradation.

Conformationally Constrained Scaffold for BACE1 and CNS Target Programs

The documented potency gains (≥2-fold) achieved via cyclopropyl substitution in conformationally restricted BACE1 inhibitor scaffolds support use of 1-(Cyclopropylamino)-2-methylpropan-2-ol in CNS-targeted drug discovery [4]. Its reduced rotatable bond count and enhanced predicted membrane permeability address key challenges in CNS drug design, including blood-brain barrier penetration and target engagement in neuronal assays.

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